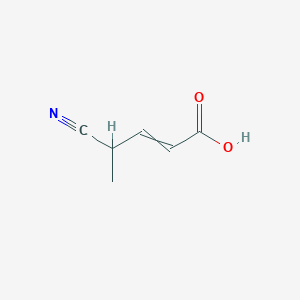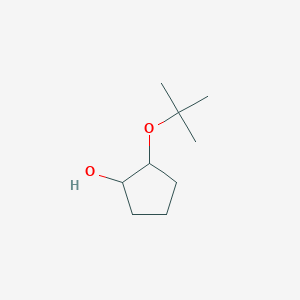![molecular formula C14H14ClNO2 B12550035 {4-Chloro-2-[2-(hydroxymethyl)anilino]phenyl}methanol CAS No. 146664-23-5](/img/structure/B12550035.png)
{4-Chloro-2-[2-(hydroxymethyl)anilino]phenyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-Chloro-2-[2-(hydroxymethyl)anilino]phenyl}methanol is a chemical compound with the molecular formula C13H12ClNO2 It is known for its unique structure, which includes a chloro group, a hydroxymethyl group, and an anilino group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-Chloro-2-[2-(hydroxymethyl)anilino]phenyl}methanol typically involves the reaction of 4-chloro-2-nitrobenzaldehyde with 2-aminobenzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amino group, followed by the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
{4-Chloro-2-[2-(hydroxymethyl)anilino]phenyl}methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group in the precursor can be reduced to an amino group using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
{4-Chloro-2-[2-(hydroxymethyl)anilino]phenyl}methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {4-Chloro-2-[2-(hydroxymethyl)anilino]phenyl}methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-nitrobenzaldehyde: A precursor in the synthesis of {4-Chloro-2-[2-(hydroxymethyl)anilino]phenyl}methanol.
2-Aminobenzyl alcohol: Another precursor used in the synthesis.
4-Chloro-2-aminophenol: A related compound with similar structural features.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research.
Propriétés
Numéro CAS |
146664-23-5 |
|---|---|
Formule moléculaire |
C14H14ClNO2 |
Poids moléculaire |
263.72 g/mol |
Nom IUPAC |
[4-chloro-2-[2-(hydroxymethyl)anilino]phenyl]methanol |
InChI |
InChI=1S/C14H14ClNO2/c15-12-6-5-11(9-18)14(7-12)16-13-4-2-1-3-10(13)8-17/h1-7,16-18H,8-9H2 |
Clé InChI |
SRLAQXWXZNPSGV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CO)NC2=C(C=CC(=C2)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-Diamino-9-methoxy-10-methylpyrimido[4,5-b]quinolin-5(10H)-one](/img/structure/B12549960.png)
![5-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12549965.png)



![Acetamide, N-[4-(3-pyridinylcarbonyl)phenyl]-](/img/structure/B12549998.png)


![{[2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B12550019.png)




